molecular formula C8H13ClN2O2 B1621187 4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one CAS No. 626223-67-4

4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B1621187
CAS No.: 626223-67-4
M. Wt: 204.65 g/mol
InChI Key: QPDIPPJPRSUWBL-UHFFFAOYSA-N
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Description

“4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one” is a complex organic compound. The name suggests it contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through acylation reactions. For example, chloroacetyl chloride can react with amines to form amides .


Chemical Reactions Analysis

Chloroacetyl chloride, a possible component of this compound, is known to react with water and other protic compounds such as amines and alcohols, generating hydrochloric acid .

Scientific Research Applications

Synthesis and Characterization

A significant application of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one in scientific research lies in the synthesis and characterization of novel compounds. For instance, it has been utilized in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, it has been involved in the preparation of powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting its potential as a pesticide (Olszewska, Tarasiuk, & Pikus, 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one and its derivatives have been explored for various biological activities. For example, the synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been conducted, revealing significant antidepressant and antianxiety activities (Kumar et al., 2017). Another study presented the synthesis of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a novel multi-target therapeutic approach offering neuroprotection as a treatment for Alzheimer's disease (Lecanu et al., 2010).

Material Science and Organic Synthesis

4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a role in material science and organic synthesis. A practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide starting from piperazine and N-chloroacetyl-2,6-xylidine exemplifies its utility in organic process research and development (Guillaume et al., 2003). Additionally, the compound has been used in the synthesis of macroporous polymer‐supported supernucleophilic reagents and linear macromolecules, showcasing its application in creating innovative catalytic materials (Huang et al., 2000).

Safety and Hazards

Chloroacetyl chloride, a possible component of this compound, is very toxic by inhalation and corrosive to metals and tissue .

Future Directions

The future directions would depend on the specific applications of the compound. Compounds containing a piperazine ring are widely used in pharmaceutical research, so it’s possible that “4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one” could have potential applications in this area .

Biochemical Analysis

Biochemical Properties

4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate binding . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one within cells and tissues are critical factors that influence its biological activity . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution in the bloodstream . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can accumulate in certain tissues, leading to localized effects . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action .

Properties

IUPAC Name

4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-8(2)7(13)10-3-4-11(8)6(12)5-9/h3-5H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDIPPJPRSUWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360200
Record name 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626223-67-4
Record name 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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